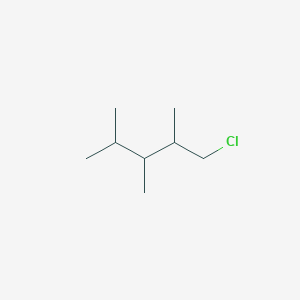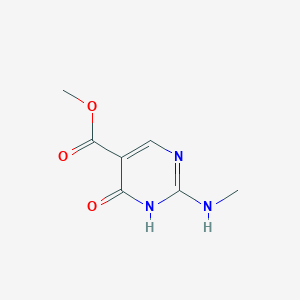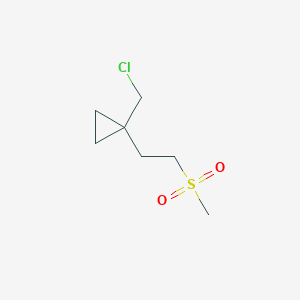
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfonylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or diiodomethane in the presence of a metal catalyst such as copper or rhodium.
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the cyclopropane with formaldehyde and hydrochloric acid or using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
-
Addition of the 2-Methanesulfonylethyl Group: : The 2-methanesulfonylethyl group can be added through a nucleophilic substitution reaction. This involves reacting the chloromethylated cyclopropane with methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfonylethyl group, making it less versatile in certain synthetic applications.
1-(2-Methanesulfonylethyl)cyclopropane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the chloromethyl and 2-methanesulfonylethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Clé InChI |
JKDYWMBGBOITCN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


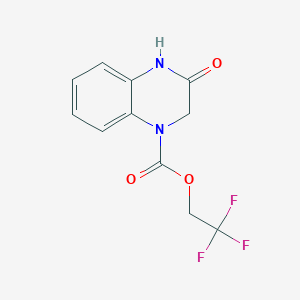
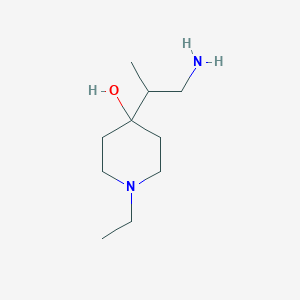

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

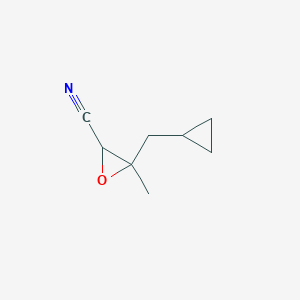

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)

